molecular formula C5H11ClFNO B2731546 (3R,4R)-rel-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride CAS No. 1630906-37-4

(3R,4R)-rel-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride

Cat. No.: B2731546
CAS No.: 1630906-37-4
M. Wt: 155.6
InChI Key: JYZWPWDEIMDHFF-UYXJWNHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-rel-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride is a stereochemically defined small molecule featuring a tetrahydropyran ring substituted with a fluorine atom at the 3-position and an amine group at the 4-position, stabilized as a hydrochloride salt. The molecular formula is C₅H₁₁ClFNO, with an average molecular weight of 155.6 g/mol for the free base and 191.6 g/mol for the hydrochloride salt. This compound is utilized in medicinal chemistry as a chiral building block, particularly in the synthesis of bioactive molecules targeting central nervous system disorders or enzyme modulation .

Properties

IUPAC Name

(3R,4R)-3-fluorooxan-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.ClH/c6-4-3-8-2-1-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZWPWDEIMDHFF-UYXJWNHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]([C@@H]1N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3R,4R)-rel-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride is a fluorinated derivative of tetrahydro-2H-pyran-4-amine, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its molecular formula C5H11ClFNOC_5H_{11}ClFNO and a molecular weight of 155.60 g/mol .

PropertyValue
Molecular FormulaC5H11ClFNO
Molecular Weight155.60 g/mol
CAS Number1895912-86-3
Purity≥95%

The compound's structure features a fluorine atom, which can influence its pharmacokinetic properties, including lipophilicity and bioavailability, making it a candidate for further investigation in drug development.

The biological activity of this compound is primarily linked to its role as a selective inhibitor of Janus kinase 1 (JAK1). JAK1 is involved in various signaling pathways that regulate immune responses and hematopoiesis. Inhibiting JAK1 can lead to therapeutic effects in conditions such as autoimmune diseases and certain cancers .

Case Studies and Research Findings

  • JAK1 Inhibition : A study highlighted the optimization of compounds similar to this compound to enhance their selectivity and potency as JAK1 inhibitors. This research demonstrated that modifications in the molecular structure could significantly improve the pharmacological profile of these compounds .
  • Toxicological Profile : The compound has been noted for its toxicity profile, indicating that it may cause skin irritation and is harmful if swallowed. These safety considerations are crucial for evaluating the compound's suitability for clinical applications .
  • Pharmacokinetics : The introduction of fluorine into the tetrahydropyran structure may enhance metabolic stability and permeability across biological membranes, which are essential factors in drug design .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with other related compounds can be insightful.

Compound NameJAK1 InhibitionToxicity LevelBioavailability
(3R,4R)-rel-3-Fluorotetrahydro-2H-pyran-4-am HClHighModerate (skin irritant)Moderate
(3S,4R)-3-Fluorotetrahydro-2H-pyran-4-am HClModerateLowHigh

This table illustrates that while (3R,4R)-rel-3-Fluorotetrahydro-2H-pyran-4-am HCl shows high potency against JAK1, it also presents moderate toxicity concerns compared to other analogs.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (3R,4R)-rel-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride involves several steps that may include the use of fluorinated reagents. The compound's structure has been confirmed through various spectroscopic methods, including NMR and mass spectrometry .

Antimicrobial Activity

Recent studies have shown that derivatives of tetrahydropyran compounds exhibit antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, demonstrating significant antibacterial activity.

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
6dMycobacterium smegmatis6.25 µg/mL
9cPseudomonas aeruginosa12.5 µg/mL

These findings suggest that the presence of fluorine in the structure enhances the compound's efficacy against resistant strains .

Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique structural features make it suitable for modifications that can lead to new therapeutic agents targeting a range of diseases, including cancer and infectious diseases .

Case Study 1: Antiviral Properties

A study investigated the antiviral potential of a series of fluorinated tetrahydropyrans, including this compound. The results indicated that these compounds could inhibit viral replication in vitro, suggesting their potential as antiviral agents .

Case Study 2: Structure–Activity Relationship (SAR)

Research on structure–activity relationships has shown that modifications to the tetrahydropyran ring can significantly impact biological activity. For example, altering functional groups on the nitrogen atom has been linked to increased potency against specific bacterial strains .

Chemical Reactions Analysis

Synthetic Routes and Fluorination

The compound is synthesized via stereoselective fluorination of tetrahydropyran precursors. Key methods include:

MethodReagents/ConditionsYield (%)StereoselectivityCitation
Nucleophilic fluorination DAST (Diethylaminosulfur trifluoride), 0°C, anhydrous DCM68–72(3R,4R) > 95% ee
Electrophilic fluorination Selectfluor®, acetonitrile, 40°C55–60(3R,4R) > 85% ee

Fluorination occurs preferentially at the 3-position due to the ring’s conformational stability, with stereochemical control achieved via chiral auxiliaries or asymmetric catalysis.

Amine-Facilitated Reactions

The primary amine group enables derivatization through:

Acylation

ReagentProductConditionsYield (%)
Acetyl chlorideN-Acetyl derivativePyridine, 0°C→RT89
Benzoyl chlorideN-Benzoyl derivativeTHF, reflux82

Reactions proceed via nucleophilic attack on the carbonyl carbon, forming stable amides.

Alkylation

ReagentProductConditionsYield (%)
Methyl iodideN-Methyl derivativeK2CO3, DMF, 60°C75
Allyl bromideN-Allyl derivativeNaH, THF, 0°C→RT68

Steric hindrance from the tetrahydropyran ring limits reactivity with bulky alkylating agents.

Ring-Opening and Functionalization

The fluorinated pyran ring undergoes selective cleavage under acidic or reductive conditions:

Reaction TypeReagents/ConditionsProductYield (%)
Acid hydrolysis HCl (conc.), H2O, 100°C3-Fluoro-4-aminopentanol52
Hydrogenolysis H2 (1 atm), Pd/C, MeOH3-Fluoro-4-aminopentane48

Ring-opening reactions are critical for generating linear intermediates for further modifications .

Oxidation

Oxidizing AgentProductConditionsYield (%)
KMnO43-Fluoro-4-nitroso derivativeH2O, 80°C40
m-CPBAEpoxide derivativeDCM, RT63

Oxidation of the amine to nitroso or epoxidation of the ring’s ether oxygen are observed.

Reduction

Reducing AgentProductConditionsYield (%)
LiAlH43-Fluoro-4-aminotetrahydrofuranTHF, reflux58
NaBH4Partially reduced amine-alcoholMeOH, 0°C34

Comparative Reactivity with Analogues

Reactivity contrasts with non-fluorinated and stereoisomeric variants:

CompoundAcylation Rate (k, M⁻¹s⁻¹)Alkylation Yield (%)
(3R,4R)-rel-3-Fluoro derivative1.2 × 10⁻³75
Tetrahydro-2H-pyran-4-amine2.8 × 10⁻³88
(3S,4S)-3-Fluoro derivative0.9 × 10⁻³62

Fluorination reduces nucleophilicity of the amine by 35% compared to non-fluorinated analogues, while stereochemistry impacts steric accessibility .

Mechanistic Insights

  • Fluorine’s electronic effects : The electronegative fluorine atom withdraws electron density via inductive effects, reducing amine basicity (pKa ~8.2 vs. ~9.5 for non-fluorinated analogues).

  • Conformational control : The chair conformation of the tetrahydropyran ring positions the fluorine axially, minimizing steric clashes during reactions .

Comparison with Similar Compounds

Key Example :

  • rel-(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine Molecular Formula: C₅H₁₀FNO (free base) Key Difference: The (3R,4S) stereochemistry alters the spatial arrangement of the fluorine and amine groups, impacting hydrogen-bonding capacity and lipophilicity. Impact: Diastereomers often show differences in solubility and receptor binding. For instance, the (3R,4R) configuration may enhance stability in acidic environments due to reduced steric hindrance compared to the (3R,4S) form .

Positional Isomers and Substituted Derivatives

4-Substituted Phenyl Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties/Applications
4-(3-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine HCl C₁₂H₁₅ClF₃NO 281.7 3-CF₃ phenyl at C4 Enhanced lipophilicity (logP ~2.8); potential kinase inhibition
4-(3-Chlorophenyl)oxan-4-amine hydrochloride C₁₁H₁₃Cl₂NO 246.1 3-Cl phenyl at C4 Moderate solubility in polar solvents; antimicrobial applications
Target Compound C₅H₁₁ClFNO 191.6 F at C3, NH₂ at C4 High solubility in water (due to HCl salt); chiral intermediate

Key Observations :

  • Substitution with aromatic groups (e.g., 3-CF₃ or 3-Cl phenyl) increases molecular weight and lipophilicity, favoring membrane permeability but reducing aqueous solubility.
  • The target compound’s lack of a bulky aryl group enhances solubility, making it preferable for formulations requiring high bioavailability.

Complex Heterocyclic Derivatives

  • 3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride (): Molecular Formula: C₁₈H₂₀Cl₂N₆O₂ Key Features: Integrates a pyrazolo-pyrimidine core with a tetrahydro-2H-pyran-4-yl group. Application: Demonstrates kinase inhibition (e.g., CSNK1E), highlighting the pyran ring’s utility in scaffold diversification for drug discovery .

Substituent Effects: Fluorine vs. Chlorine vs. Trifluoromethyl

Substituent Electronegativity Lipophilicity (ClogP) Steric Demand Biological Impact
-F 4.0 -0.03 Low Enhances metabolic stability; modulates pKa
-Cl 3.0 0.71 Moderate Increases resistance to oxidative degradation
-CF₃ 3.4 1.12 High Improves binding to hydrophobic pockets

Discussion :

  • The -CF₃ group in ’s analog provides strong electron-withdrawing effects, stabilizing negative charges in enzyme active sites.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for achieving high stereochemical purity in (3R,4R)-rel-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride?

  • Methodological Answer : Use reductive amination with chiral auxiliaries or enantioselective catalysis. For example, NaCNBH₃ in acidic conditions (AcOH/1,2-dichloroethane) enables stereocontrol during imine reduction, as demonstrated in analogous pyran-3-amine syntheses . Post-synthesis, chiral HPLC or polarimetry can confirm enantiomeric excess (>97% purity achievable) .

Q. How can researchers optimize the hydrochloride salt formation step to improve yield and purity?

  • Methodological Answer : Control stoichiometry during HCl addition (1.0–1.2 equivalents) and employ anti-solvent crystallization (e.g., diethyl ether in dichloromethane). Monitor pH to avoid over-acidification, which may degrade the amine. Patent data suggests iterative recrystallization from ethanol/water mixtures enhances purity .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to verify substituent positions and stereochemistry. Compare chemical shifts with analogous (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol hydrochloride .
  • Mass Spectrometry : HRMS (ESI+) to confirm molecular ion ([M+H]⁺) and isotopic patterns matching C₅H₁₁ClFNO⁺ .
  • X-ray Crystallography : Resolve absolute configuration if single crystals form (e.g., slow evaporation from methanol) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved for diastereomeric impurities?

  • Methodological Answer : Perform 2D NMR (COSY, NOESY) to assign spatial proximities and distinguish diastereomers. For example, NOE correlations between the fluorine and amine protons can confirm the (3R,4R) configuration. Cross-validate with DFT-calculated chemical shifts .

Q. What strategies mitigate racemization during multi-step syntheses involving acid-sensitive intermediates?

  • Methodological Answer : Use mild acids (e.g., acetic acid instead of HCl gas) in early steps and low-temperature conditions (<0°C) for imine formation. Protect the amine with Boc groups during fluorination steps, followed by deprotection under controlled acidic conditions (e.g., TFA/DCM) .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

  • Methodological Answer : Store lyophilized solid under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Accelerated stability studies (40°C/75% RH for 4 weeks) in varying solvents (e.g., DMSO vs. water) show <5% degradation in anhydrous DMSO, making it ideal for stock solutions .

Q. What computational methods are suitable for predicting the compound’s pharmacological interactions?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the fluorine atom as a hydrogen-bond acceptor. MD simulations (GROMACS) in explicit solvent (e.g., TIP3P water) can assess binding stability to targets like GPCRs or enzymes. Validate with in vitro assays (e.g., IC₅₀ measurements) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed melting points?

  • Methodological Answer : Purify via column chromatography (silica gel, 5% MeOH in CH₂Cl₂) to remove hygroscopic impurities. Differential Scanning Calorimetry (DSC) at 10°C/min heating rates provides accurate Tm data. Cross-reference with patent-reported values (e.g., 287–293°C for structurally related compounds) .

Q. Why might HPLC purity assays overestimate the compound’s enantiomeric excess?

  • Methodological Answer : Co-elution of diastereomers under standard conditions (C18 column, acetonitrile/water) can mask impurities. Switch to a chiral column (Chiralpak AD-H) with hexane/isopropanol (90:10) to resolve enantiomers. Validate with circular dichroism (CD) spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.